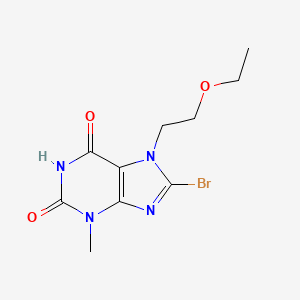

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes

Eigenschaften

IUPAC Name |

8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYPSGBYRVFWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups in the compound’s structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

- 7-(2-Ethoxyethyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione

- 7-(2-Methoxyethyl)-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione

- 8-(Isobutylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

These compounds share a similar purine core structure but differ in the substituents attached to the purine ring. The unique combination of bromine, ethoxyethyl, and methyl groups in this compound contributes to its distinct chemical and biological properties.

Biologische Aktivität

8-Bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest a range of interactions with biological macromolecules, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of approximately 328.18 g/mol. The presence of bromine and an ethoxyethyl side chain may influence its pharmacological properties.

Research indicates that purine derivatives can interact with nucleic acids and proteins through hydrogen bonding and hydrophobic interactions. The specific interactions of this compound have not been extensively documented; however, similar compounds have shown the ability to inhibit key enzymes involved in nucleotide metabolism and DNA replication.

Antiviral Properties

Purines are known for their antiviral activities. For instance, compounds similar to 8-bromo derivatives have been investigated for their ability to inhibit viral replication by interfering with nucleic acid synthesis. The bromine substitution may enhance the compound's efficacy against certain viruses by improving binding affinity to viral polymerases.

Enzyme Inhibition

Purine derivatives often act as competitive inhibitors for enzymes such as adenosine deaminase and xanthine oxidase. The structural similarity of this compound to natural substrates suggests potential inhibitory effects on these enzymes, which could be beneficial in treating conditions like gout or other inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Activity : A derivative of 8-bromo purines was tested against various cancer cell lines and demonstrated significant cytotoxicity at low micromolar concentrations. The study suggested that the mechanism involved the disruption of DNA repair processes .

- Enzyme Inhibition : Research on related compounds indicated that modifications at the bromine position enhanced binding affinity to xanthine oxidase, leading to reduced uric acid levels in animal models .

Q & A

Basic Research Questions

Q. How can the synthesis of 8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione be optimized for higher yield and purity?

- Methodological Answer : The synthesis requires precise control of reaction parameters, including temperature (20–25°C), pH (neutral to mildly acidic), and solvent selection (e.g., THF or DMF). Multi-step protocols involve bromination at the 8-position and alkylation at the 7-position. Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Final purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization improves purity. NMR (¹H and ¹³C) and LC-MS are critical for structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., ethoxyethyl resonance at δ 3.4–3.6 ppm) and methyl groups (δ 3.1–3.3 ppm). ¹³C NMR verifies carbonyl (C=O) and purine ring integrity .

- Mass Spectrometry : High-resolution MS (HRMS) determines exact mass (e.g., 296.06 g/mol for C₁₀H₁₃BrN₄O₂) .

- HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis. Periodic stability testing via HPLC detects degradation products (e.g., de-brominated analogs or ester hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize analogs with variations at the 7-ethoxyethyl (e.g., replacing with morpholine or pyrimidine-thioethyl groups) and 3-methyl positions. Evaluate biological activity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with computational descriptors (e.g., LogP, PSA). Comparative studies with analogs like 8-bromo-1,3-dimethyl-7-(2-pyrimidinylsulfanylethyl)purine-2,6-dione highlight substituent effects .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected bromine displacement)?

- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediate species. Isotopic labeling (e.g., ²H or ¹⁵N) tracks reaction pathways. Density Functional Theory (DFT) calculations model transition states and explain anomalies in nucleophilic substitution at the 8-bromo position .

Q. How can in silico methods predict biological targets or metabolic pathways?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against purine-binding targets (e.g., phosphodiesterases or kinases). Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding at N-7). ADMET predictors (e.g., SwissADME) assess metabolic susceptibility (e.g., CYP450-mediated oxidation) .

Q. What experimental designs elucidate metabolic stability in vitro?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and monitor depletion via LC-MS/MS. Trapping agents (e.g., glutathione) identify reactive metabolites. Isotope-labeled analogs (e.g., ¹⁴C at the ethoxyethyl group) quantify metabolic turnover .

Q. How can crystallographic data improve formulation strategies?

- Methodological Answer : X-ray diffraction determines crystal packing and polymorphism. Microcrystalline forms (<50 µm) enhance solubility and bioavailability. Co-crystallization with excipients (e.g., cyclodextrins) improves stability. Compare with analogs like (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylpurine-2,6-dione to optimize solid-state properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.